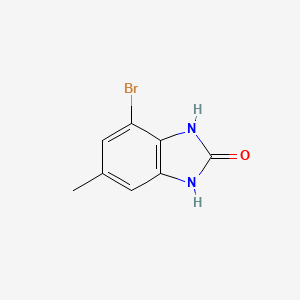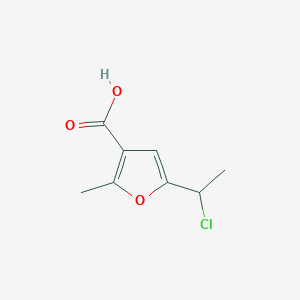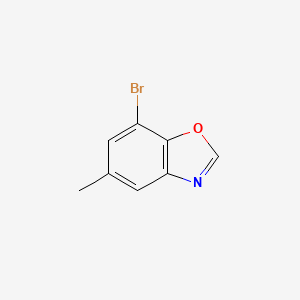
4-bromo-6-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-6-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one, also known as 4-bromo-6-methyl-2,3-dihydro-1H-1,3-benzodiazole or BMD, is an organic compound belonging to the family of benzodiazoles. It is a colorless, water-soluble solid with a melting point of 119°C. BMD is used in the synthesis of various organic compounds, including pharmaceuticals, dyes, and polymers. It is also used as a reagent in the synthesis of other compounds, such as polymers and organometallic compounds.
作用機序
The mechanism of action of BMD is not fully understood. However, it is thought to act as a chelating agent, binding to metal ions and forming complexes that can be used to catalyze reactions. It is also believed to act as an inhibitor of certain enzymes, which can be used to control the activity of certain biochemical pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of BMD are not well understood. However, it has been demonstrated to have some anti-inflammatory and antifungal activity in animal models. It has also been reported to have some anticancer activity in cell culture models.
実験室実験の利点と制限
BMD has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available, making it a cost-effective reagent for synthesis. It is also relatively stable and non-toxic, making it safe to handle and store. However, BMD is not very soluble in water, making it difficult to use in aqueous solutions.
将来の方向性
The potential applications of BMD are still being explored. Future research could focus on developing new synthesis methods, increasing the solubility of BMD in aqueous solutions, and exploring its potential use in drug delivery systems. Additionally, further research could be conducted to better understand the biochemical and physiological effects of BMD and its potential therapeutic applications. Finally, BMD could be investigated for its use in the synthesis of organometallic compounds and catalysts.
合成法
BMD can be synthesized from a variety of starting materials, including 4-bromo-6-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-onethyl-2-hydroxy-1H-1,3-benzodiazole, 4-bromo-6-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-onethyl-1H-1,3-benzodiazole, and 4-bromo-6-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-onethylbenzoic acid. The most common method of synthesis involves the reaction of 4-bromo-6-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-onethyl-2-hydroxy-1H-1,3-benzodiazole with sodium hydroxide in the presence of a base catalyst, such as sodium carbonate or potassium hydroxide. This reaction produces BMD in the form of a white solid.
科学的研究の応用
BMD has been extensively studied for its potential applications in the field of drug discovery. It has been used in the synthesis of a variety of drugs, including anti-inflammatory agents, antifungal agents, and anticancer agents. It has also been used in the synthesis of polymers for use in drug delivery systems. BMD has also been used in the synthesis of organometallic compounds, which are used in the synthesis of catalysts and other materials.
特性
IUPAC Name |
4-bromo-6-methyl-1,3-dihydrobenzimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-4-2-5(9)7-6(3-4)10-8(12)11-7/h2-3H,1H3,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBZHJVKBRGJRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate](/img/structure/B6618049.png)
![5H,6H,7H,8H-pyrido[3,4-c]pyridazin-3-ol](/img/structure/B6618054.png)

![5-[(pyridin-2-yl)methyl]pyrimidin-2-amine](/img/structure/B6618067.png)

![3-[[(2,6-Difluorophenyl)sulfonyl]amino]benzoic acid](/img/structure/B6618082.png)
![1-[(difluoromethyl)sulfanyl]-4-fluorobenzene](/img/structure/B6618086.png)
![1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene](/img/structure/B6618094.png)




![4-bromo-5H,7H-furo[3,4-d]pyrimidine](/img/structure/B6618152.png)